molecular formula C11H9N3O B14113667 Nicotinamide, N-(3-pyridyl)- CAS No. 13160-06-0

Nicotinamide, N-(3-pyridyl)-

Cat. No.: B14113667
CAS No.: 13160-06-0
M. Wt: 199.21 g/mol
InChI Key: HMCAHAHCCWFPOF-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)pyridine-3-carboxamide is an organic compound that features two pyridine rings connected by a carboxamide group. This compound is known for its ability to act as a bidentate ligand, meaning it can form two bonds with metal ions, making it useful in coordination chemistry .

Preparation Methods

The synthesis of N-(pyridin-3-yl)pyridine-3-carboxamide typically involves the reaction of nicotinoyl chloride with 3-aminopyridine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(pyridin-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(pyridin-3-yl)pyridine-3-carboxamide involves its ability to donate electron lone pairs from the nitrogen atoms on its pyridine rings to metal cations. This allows it to bridge metal centers and form coordination polymers . The molecular targets and pathways involved depend on the specific metal ions and biological systems being studied.

Comparison with Similar Compounds

N-(pyridin-3-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of N-(pyridin-3-yl)pyridine-3-carboxamide lies in its specific structural configuration, which influences its reactivity and binding properties.

Properties

CAS No.

13160-06-0

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

N-pyridin-3-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H9N3O/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10/h1-8H,(H,14,15)

InChI Key

HMCAHAHCCWFPOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

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